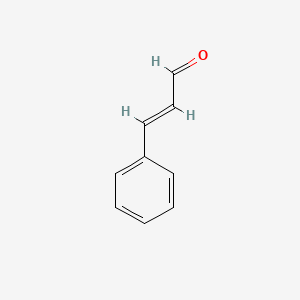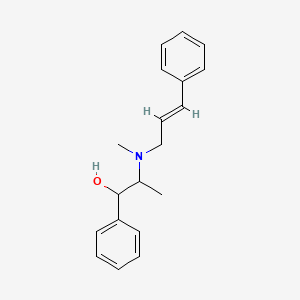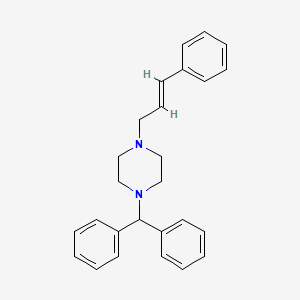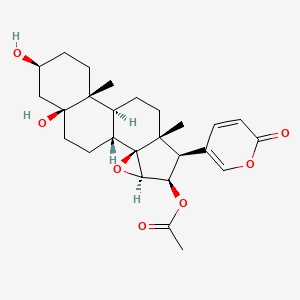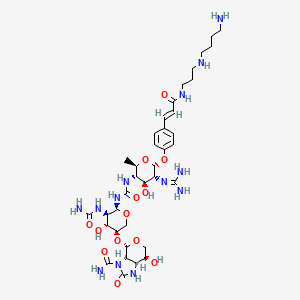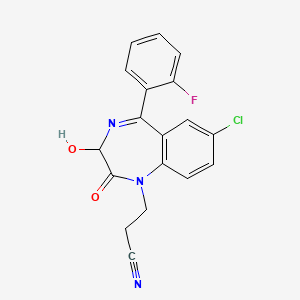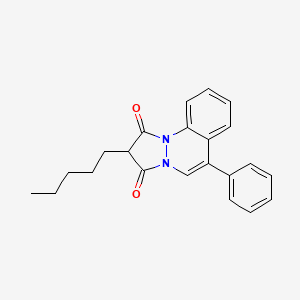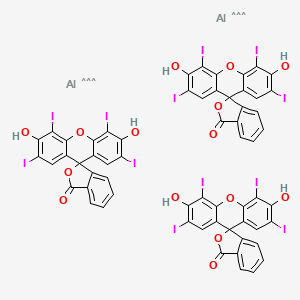
CK-636
科学研究应用
CK-636 在科学研究中有广泛的应用:
化学: 它被用作研究肌动蛋白聚合抑制和 Arp2/3 复合物在细胞过程中的作用的工具。
生物学: this compound 用于细胞生物学研究,以研究细胞迁移、细胞骨架动力学和细胞内运输。
医学: 该化合物正在探索其在肌动蛋白聚合起关键作用的疾病(如癌症转移和神经退行性疾病)中的潜在治疗应用。
作用机制
CK-636 通过与 Arp2/3 复合物结合来发挥其作用,特别是在 Arp2 和 Arp3 亚基之间。这种结合阻止该复合物采用其活性构象,从而抑制肌动蛋白成核和聚合。该化合物插入 Arp3 的疏水核心,改变其构象并阻止 Arp2 和 Arp3 移动到其活性状态 .
生化分析
Biochemical Properties
CK-636 interacts with the Arp2/3 complex, which is involved in the process of actin polymerization . By binding to the Arp2/3 complex, this compound inhibits actin polymerization, affecting the structure and function of the actin cytoskeleton . The interaction between this compound and the Arp2/3 complex is a key aspect of its biochemical properties.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preventing actin polymerization and the formation of actin filament comet tails . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Arp2/3 complex, thereby inhibiting the movement of the Arp2 and Arp3 subunits into their active conformation . This prevents actin polymerization at the molecular level, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on actin polymerization can be observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to actin polymerization. It interacts with the Arp2/3 complex, a key player in these pathways
Transport and Distribution
This compound is believed to be transported and distributed within cells and tissues through its interaction with the Arp2/3 complex . Detailed information on the transporters or binding proteins it interacts with, and its effects on localization or accumulation, is currently limited.
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its interaction with the Arp2/3 complex, it is likely that it localizes to areas where this complex and actin are present
准备方法
合成路线和反应条件
CK-636 是通过一系列涉及形成噻吩-2-甲酰胺结构的化学反应合成的。合成路线通常包括以下步骤:
吲哚衍生物的形成: 合成从吲哚衍生物的制备开始,这是通过费歇尔吲哚合成反应实现的。
偶联反应: 然后将吲哚衍生物与噻吩-2-羧酸衍生物偶联,使用偶联试剂如 N,N'-二环己基碳酰二亚胺 (DCC),在催化剂如 4-二甲基氨基吡啶 (DMAP) 的存在下。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。高性能液相色谱 (HPLC) 等技术用于纯化和质量控制 .
化学反应分析
反应类型
CK-636 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 该化合物也可以发生还原反应,生成还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成氧化噻吩衍生物,而还原可以生成还原吲哚衍生物 .
相似化合物的比较
类似化合物
CK-666: Arp2/3 复合物的另一种抑制剂,它稳定了该复合物的非活性状态。
CK-869: 结合 Arp2/3 复合物上的不同位点,并变构地破坏活性构象.
CK-636 的独特性
This compound 的独特之处在于其特定的结合位点和作用机制。与稳定非活性状态的 CK-666 不同,this compound 直接阻止 Arp2 和 Arp3 移动到其活性构象。 这种独特的抑制模式使 this compound 成为研究 Arp2/3 复合物及其在肌动蛋白聚合中的作用的宝贵工具 .
属性
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKNPKRLPMONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442632-72-6 | |
| Record name | N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CK-636 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CK-636?
A: this compound is a potent and selective inhibitor of the actin-related protein 2/3 (Arp2/3) complex [, , , ]. The Arp2/3 complex plays a critical role in actin polymerization by initiating the formation of branched actin networks. By inhibiting Arp2/3, this compound disrupts actin filament assembly and downstream cellular processes dependent on actin dynamics.
Q2: How does the localization of the Arp2/3 complex in sperm cells change with this compound treatment?
A: Research indicates that this compound alters the distribution of the Arp2/3 complex within bovine spermatozoa []. Specifically, it affects the ratio of Arp2/3 localization between the acrosome and the equatorial region, suggesting a role for the complex in morphological changes during capacitation.
Q3: Does this compound affect fertilization and early embryonic development?
A: Studies using mouse models revealed that exposure to high concentrations of this compound reduced both fertilization and embryo development []. Interestingly, while 100 μM this compound initially increased fertilization rates, it subsequently led to decreased embryo development, highlighting the delicate balance required for successful reproduction.
Q4: Are there potential implications of these findings for male fertility?
A: The research suggests that the Arp2/3 complex and its regulation by compounds like this compound are crucial for normal sperm function and male fertility []. Further investigation into this area could provide valuable insights into the mechanisms underlying infertility and potentially lead to the development of novel therapeutic targets or diagnostic markers.
Q5: Beyond sperm, how else does this compound influence cell motility?
A: this compound has proven useful in studying T cell migration on surfaces with complex nanotopography []. Inhibition of Arp2/3 by this compound revealed the importance of lamellipodia formation, driven by actin polymerization, for T cell movement across these surfaces, particularly at sharp turning points.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


